2,2,6-Trimethylheptan-3-one
Overview
Description
Synthesis Analysis
The synthesis of 2,2,6-Trimethylheptan-3-one and related compounds has been explored in several studies. For instance, the refined synthesis of related compounds like tetrahydro-1,3,3-trimethyldipyrrin highlights streamlined processes involving steps like nitro-aldol condensation and reductive cyclization, emphasizing efficiency and scalability (Ptaszek et al., 2005). Additionally, the synthesis of 2α-hydroxy-2,6,6-trimethylbicyclo[3.1.1]-heptan-3-one under acid catalysis has shown versatility in producing a range of structural derivatives (Koval’skaya et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2,6-Trimethylheptan-3-one, such as 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine, has been elucidated using techniques like X-ray diffraction, demonstrating the importance of structural characterization in understanding the chemical behavior of these molecules (2013).
Chemical Reactions and Properties
The reactivity of 2,2,6-Trimethylheptan-3-one derivatives under various conditions has been a subject of research, indicating a broad spectrum of chemical transformations. For example, studies on 2α-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one have uncovered its potential in synthesizing a wide array of compounds, including bridged bicyclic lactones and aromatic compounds, showcasing the compound's versatility in organic synthesis (Koval’skaya et al., 2004).
Physical Properties Analysis
Research on compounds structurally similar to 2,2,6-Trimethylheptan-3-one, such as conformational analysis of 2,3,3-trimethylhexane, provides insights into the physical characteristics of these molecules, including their conformations and vibrational properties, which are crucial for understanding their behavior in different environments (Crowder, 1986).
Scientific Research Applications
Self-Assembly in Metallogels
- A study by Zhong et al. (2016) focused on the self-assembly of metallogels formed from a trimesic amide ligand induced by Fe(III)/Fe(II) ions. This research highlights the potential of metal-ligand interactions and intermolecular hydrogen bonding in creating metallogels with good mechanical properties and thermoreversibility (Zhong et al., 2016).
Molecular Structure and Phase Transition Studies
- Shen et al. (2000) conducted experimental studies on the molecular glass former trimethylheptane using various techniques like calorimetry and neutron scattering. This research aids in understanding the molecular structure and phase transitions in substances (Shen et al., 2000).
Reaction Mechanisms in Polymer Degradation
- Bertin et al. (2007) presented a detailed DFT study on the hydrogen atom abstraction from 2,4,6-trimethylheptane, providing insights into peroxidic degradation mechanisms in polymers like polypropylene (Bertin et al., 2007).
Hydrocracking and Isomerization
- Research by Martens et al. (1987) discussed the isomerization and hydrocracking of branched alkanes, including 2,4,6-trimethylheptane, on large-pore zeolite catalysts. This study is significant for understanding the mechanisms in petroleum refining processes (Martens et al., 1987).
Crystallography and Complex Formation
- Ivanov et al. (1997) described the preparation and crystallographic characterization of a barium complex with 2-methoxy-2,6,6-trimethylheptane-3,5-dionate. Such studies are crucial in the field of coordination chemistry and material science (Ivanov et al., 1997).
Corrosion Inhibition
- Chafiq et al. (2020) explored the use of green substances, including derivatives of trimethylheptane, for mild steel protection in acidic environments. This research is valuable in the context of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
properties
IUPAC Name |
2,2,6-trimethylheptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)6-7-9(11)10(3,4)5/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPUQPROWKXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethylheptan-3-one |
Synthesis routes and methods
Procedure details
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